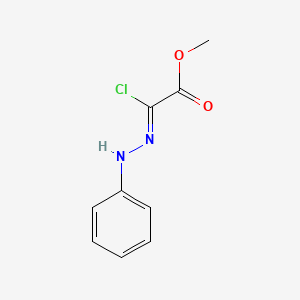

Methyl chloro(phenylhydrazono)acetate

Description

Overview of Hydrazone Derivatives in Synthetic Organic Chemistry

Hydrazone derivatives are a cornerstone in the synthesis of a wide array of organic molecules, from pharmaceuticals to materials. orientjchem.orgorientjchem.org Their utility stems from the reactive C=N double bond and the presence of nucleophilic nitrogen atoms, which allow for a diverse range of chemical manipulations. organic-chemistry.org

Historical Development and Significance of Hydrazones as Intermediates

The chemistry of hydrazones dates back to the late 19th century, with their initial synthesis marking a significant milestone in organic chemistry. orientjchem.orgijpsr.com Over the decades, their role has evolved from simple derivatives for the characterization of carbonyl compounds to crucial building blocks in complex molecular assembly. orientjchem.orgmdpi.com Hydrazones are key intermediates in well-known reactions such as the Wolff-Kishner reduction, which transforms a carbonyl group into a methylene (B1212753) group. mdpi.com Their ability to participate in condensation and cycloaddition reactions has cemented their importance in the synthesis of heterocyclic compounds like pyrazoles and indoles. orientjchem.org

Structural Classification and Nomenclature of Hydrazone Esters

Hydrazone esters are a subclass of hydrazones where one of the substituents on the carbon of the C=N bond is an ester group. They can be broadly classified based on the substituents attached to the nitrogen and carbon atoms. The nomenclature follows IUPAC guidelines, specifying the substituents on both the carbonyl-derived carbon and the hydrazine-derived nitrogen atoms. For instance, in Methyl chloro(phenylhydrazono)acetate, the "methyl...acetate" part indicates the ester group, "chloro" specifies the halogen on the alpha-carbon, and "phenylhydrazono" describes the substituted hydrazine (B178648) moiety. The stereochemistry around the C=N double bond is designated as (E) or (Z).

| Structural Feature | Description | Example in this compound |

| Core Functional Group | C=N-NH- | Phenylhydrazono group |

| Alpha-substituent | Halogen atom | Chloro group |

| Ester Group | -COOR | Methyl acetate (B1210297) group |

| Stereochemistry | (Z) or (E) | Typically the (Z)-isomer is more stable |

The Unique Role of this compound within Alpha-Halogenated Hydrazone Esters

This compound belongs to the class of alpha-halogenated hydrazone esters, a group of compounds that exhibit unique reactivity due to the presence of a halogen atom on the carbon adjacent to the hydrazone functionality. This structural feature renders them highly valuable in synthetic organic chemistry.

Distinguishing Features of the Chloro and Phenylhydrazono Moieties

The presence of both a chloro and a phenylhydrazono group on the same carbon atom in this compound imparts distinct chemical properties. The chloro atom acts as a good leaving group, facilitating nucleophilic substitution reactions. The phenylhydrazono moiety, with its conjugated π-system, influences the electronic properties of the molecule and can participate in various cyclization reactions. The interplay between the electron-withdrawing nature of the chloro and ester groups and the electron-donating potential of the phenylhydrazono group creates a unique electronic environment at the alpha-carbon, making it susceptible to attack by various nucleophiles.

Importance as a Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. researchgate.net this compound is a versatile synthon, particularly for the synthesis of five-membered heterocyclic rings. Its ability to act as a 1,3-dipole precursor is central to its synthetic utility.

In the presence of a base, the proton from the N-H group can be abstracted, leading to the elimination of HCl and the in-situ generation of a nitrilimine. This highly reactive intermediate can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford pyrazole (B372694) and pyrazoline derivatives. orientjchem.orgmdpi.com This approach is a cornerstone of heterocyclic chemistry, providing a straightforward route to complex ring systems. mdpi.com For instance, the reaction with active methylene compounds can lead to the formation of pyrazolones, a class of compounds with significant biological activities. orientjchem.orgijpsr.com

Scope and Objectives of the Research Outline: Focusing on Synthetic, Mechanistic, and Advanced Characterization Aspects

This article aims to provide a focused and detailed examination of this compound. The primary objectives are to:

Elucidate its synthetic pathways and the key reactions it undergoes.

Explore the mechanistic details of its transformations, particularly its role in cycloaddition reactions.

Present a summary of advanced characterization techniques used to determine its structure and purity.

By adhering to this structured outline, the article will serve as a comprehensive resource on the chemistry of this important synthetic intermediate, avoiding extraneous information to maintain a clear and concise focus.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2Z)-2-chloro-2-(phenylhydrazinylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-14-9(13)8(10)12-11-7-5-3-2-4-6-7/h2-6,11H,1H3/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGKYBPODWOQIT-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NNC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N/NC1=CC=CC=C1)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58131-64-9 | |

| Record name | Acetic acid, chloro(phenylhydrazono)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058131649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Reactivity Profiles and Mechanistic Investigations of Methyl Chloro Phenylhydrazono Acetate

Electrophilic and Nucleophilic Reactions of the Hydrazone Moiety

The hydrazone group in methyl chloro(phenylhydrazono)acetate is central to its reactivity, participating in a range of reactions that lead to the formation of complex heterocyclic structures. This dual reactivity allows it to react with both nucleophiles and electrophiles, making it a valuable synthon in organic chemistry.

Reactions with Nucleophiles: Cyclization and Heterocycle Formation

The reaction of this compound with various nucleophiles is a cornerstone of its synthetic utility, leading to the formation of a diverse array of heterocyclic systems. These reactions typically proceed via cyclization pathways, where the nucleophile attacks one of the electrophilic centers of the hydrazone, initiating a ring-closing cascade.

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are readily synthesized using this compound. The classical approach involves the reaction with a 1,3-dicarbonyl compound, where the hydrazone acts as the dinucleophile. youtube.com The reaction is believed to proceed through the initial formation of an imine with one carbonyl group, followed by an intramolecular condensation involving the second carbonyl group to form the pyrazole (B372694) ring. youtube.com

Furthermore, substituted pyrazoles can be synthesized through the condensation of hydrazines with α,β-unsaturated ketones. nih.gov For instance, the reaction of (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol with arylhydrazines in a mixture of water and acetic acid yields substituted pyrazoles in high yields. nih.gov Another method involves the 1,3-dipolar cycloaddition of nitrilimines, generated in situ from arylhydrazones, with alkenes. nih.gov

The versatility of this compound extends to the synthesis of pyrazole-fused heterocycles. For example, the reaction of chromanones with 5-amino-3-arylpyrazoles in pyridine (B92270) at elevated temperatures results in the formation of fused 7-chromon-3-ylbenzopyrano[4,3-d]pyrazolo[l,5-a]pyrimidines. nih.gov This transformation involves a condensation reaction followed by a Michael addition. nih.gov

Table 1: Examples of Pyrazole Synthesis

| Reactants | Conditions | Product |

| 1,3-Dicarbonyl compound, Hydrazine (B178648) | Heat | Pyrazole |

| (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol, Arylhydrazine | Water/Acetic Acid | Substituted Pyrazole nih.gov |

| Vinyl derivative, Arylhydrazone | In situ generation of nitrilimine | 1,3,5-Substituted Pyrazole nih.gov |

| Chromanone, 5-Amino-3-arylpyrazole | Pyridine, 100 °C | Fused Pyrazolo[1,5-a]pyrimidine nih.gov |

This compound is also a key precursor in the synthesis of thiazoles and thiadiazoles, five-membered heterocyclic rings containing sulfur and nitrogen atoms. The reaction of ethyl 2-chloro-2-(2-phenylhydrazono)acetate with 2-(1-(2-(2-benzylidenehydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazine-carbothioamide in refluxing dioxane containing a catalytic amount of triethylamine (B128534) (TEA) affords novel thiazole (B1198619) derivatives. nih.gov

Similarly, the reaction of hydrazonoyl halides with 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbothioamide and alkyl 2-(1-(1H-indol-3-yl)ethylidene)hydrazine-1-carbodithioate in the presence of ethanolic triethylamine leads to the synthesis of 2-(2-(1-(1H-indol-3-yl)ethylidene)-hydrazinyl)-4-substituted 5-(aryldiazenyl)thiazoles and 5-((1-(1H-indol-3-yl)ethylidene)hydrazono)-2-substituted-4-phenyl-4,5-dihydro-1,3,4-thiadiazoles. capes.gov.br

The synthesis of 5-acetyl-1,3,4-thiadiazoles can be achieved by reacting N-(4-acetamidophenyl)-N'-phenylthiourea with 2-oxo-N-arylpropanehydrazonoyl chlorides in the presence of triethylamine. nih.gov The reaction proceeds through nucleophilic substitution of the chlorine atom, followed by intramolecular cyclization. nih.gov

Table 2: Synthesis of Thiazoles and Thiadiazoles

| Reactants | Conditions | Product |

| Ethyl 2-chloro-2-(2-phenylhydrazono)acetate, Hydrazine-carbothioamide derivative | Dioxane, TEA, Reflux | Thiazole derivative nih.gov |

| Hydrazonoyl halide, Hydrazine-carbothioamide/carbodithioate derivative | Ethanolic TEA | Thiazole and Thiadiazole derivatives capes.gov.br |

| N-(4-acetamidophenyl)-N'-phenylthiourea, 2-oxo-N-arylpropanehydrazonoyl chloride | Ethanol (B145695), TEA | 5-acetyl-1,3,4-thiadiazole nih.gov |

Triethylamine (TEA) and other basic catalysts play a crucial role in the cyclization reactions involving this compound. These bases act as proton scavengers, facilitating the dehydrohalogenation of the intermediate formed after the initial nucleophilic attack. This elimination step is often the driving force for the cyclization process, leading to the formation of the stable heterocyclic ring.

In the synthesis of thiazoles and thiadiazoles, TEA is commonly used to promote the intramolecular cyclization of the intermediate formed after the nucleophilic substitution of the chlorine atom. nih.govnih.gov The base facilitates the removal of a proton from the nucleophilic nitrogen or sulfur atom, which then attacks an electrophilic carbon center to close the ring.

The choice of base can sometimes influence the reaction pathway and the final product. For instance, in some reactions, stronger bases may be required to achieve efficient cyclization. The catalytic amount of the base is often sufficient to drive the reaction to completion.

Reactivity of the Alpha-Chloro Group in Substitution Reactions

The alpha-chloro group in this compound is a key functional handle that allows for a variety of substitution reactions. This chlorine atom is activated by the adjacent electron-withdrawing ester and hydrazone groups, making it a good leaving group in nucleophilic substitution reactions.

The primary mechanism for the substitution of the alpha-chloro group is the bimolecular nucleophilic substitution (SN2) reaction. libretexts.org In an SN2 reaction, a nucleophile attacks the carbon atom bearing the chlorine atom from the backside, leading to a concerted displacement of the chloride ion. libretexts.org This process occurs in a single step, and the reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org

A wide range of nucleophiles can be employed in these reactions, including amines, thiols, and carbanions. For example, the reaction of N-(4-acetamidophenyl)-N'-phenylthiourea with ethyl 2-chloro-2-(2-phenylhydrazono)acetates proceeds via nucleophilic substitution of the chlorine atom to form an alkylated intermediate, which then undergoes intramolecular cyclization to yield 1,3,4-thiadiazole (B1197879) derivatives. nih.gov

The reactivity of the alpha-chloro group can be influenced by the electronic nature of the substituents on the phenyl ring of the hydrazone. Electron-donating groups can decrease the electrophilicity of the carbon atom, slowing down the rate of nucleophilic attack, while electron-withdrawing groups can have the opposite effect.

Radical Pathways and Radical Acceptor Properties

The phenylhydrazono group in this compound is a key player in its radical chemistry, allowing the molecule to both generate radicals and act as a radical acceptor. Hydrazones can serve as precursors to hydrazonyl radicals through processes like oxidation. nih.gov For instance, the oxidation of β,γ-unsaturated hydrazones can generate hydrazonyl radicals, which can then participate in tandem reactions such as cyclization and addition. nih.gov Photocatalytic methods using visible light have also been developed to controllably generate hydrazonyl radicals via an oxidative deprotonation electron transfer strategy, leading to cascade reactions. acs.org

Beyond generating radicals, the C=N bond of the hydrazone moiety can function as an effective radical acceptor. nih.gov Chiral N-acylhydrazones have been shown to undergo intermolecular radical additions to the C=N bond with a high degree of stereoselectivity. nih.gov This acceptor property is fundamental to the potential antioxidant activity of hydrazone compounds. Computational studies using density functional theory (DFT) have investigated the radical scavenging mechanisms of hydrazones, identifying three primary pathways: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov These studies suggest that hydrazone compounds generally prefer to act as electron donors, which is indicative of their radical scavenging capabilities. nih.gov The specific pathway and its efficiency are governed by thermodynamic parameters such as bond dissociation enthalpy and ionization potential. nih.gov

Ester Group Transformations

The methyl ester functionality is another primary site of reactivity in the molecule, susceptible to a variety of transformations, most notably hydrolysis and transesterification, as well as other derivatizations.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. byjus.com For this compound, this involves replacing the methoxy (B1213986) group (-OCH₃) with a different alkoxy group (-OR'). The reaction is typically catalyzed by either an acid or a base. wikipedia.org

Acid-Catalyzed Mechanism: In acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon and makes it more electrophilic. libretexts.org A molecule of the new alcohol (R'-OH) then performs a nucleophilic attack on this activated carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com After a series of proton transfers, the original methanol (B129727) molecule is eliminated, and deprotonation of the carbonyl oxygen yields the new ester. masterorganicchemistry.com

Base-Catalyzed Mechanism: Under basic conditions, the alcohol is deprotonated by a strong base to form a highly nucleophilic alkoxide ion (R'-O⁻). byjus.com This alkoxide attacks the ester's carbonyl carbon, also forming a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com The intermediate then collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group to form the new ester. byjus.com

Hydrolysis of the ester follows analogous mechanisms, with water acting as the nucleophile. youtube.com In base-promoted hydrolysis (saponification), a hydroxide (B78521) ion (OH⁻) is the nucleophile, and the reaction typically goes to completion because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt. libretexts.org The presence of the electron-withdrawing chloro and phenylhydrazono groups on the α-carbon increases the electrophilicity of the carbonyl carbon, which is expected to facilitate the rate-determining nucleophilic attack and thus accelerate the hydrolysis rate compared to simpler esters like methyl acetate (B1210297). chemrxiv.org

| Condition | Catalyst/Reagent | Key Steps | Intermediate |

|---|---|---|---|

| Acidic | Acid (e.g., H₂SO₄) | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of CH₃OH 5. Deprotonation | Protonated Tetrahedral Intermediate |

| Basic (Saponification) | Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻ 2. Elimination of CH₃O⁻ 3. Deprotonation of carboxylic acid | Tetrahedral Alkoxide Intermediate |

The ester group can be selectively converted into other functional groups, provided the reagents used are compatible with the hydrazone and chloro functionalities.

Reduction to Alcohols and Aldehydes: The ester can be reduced to a primary alcohol, (2-chloro-2-(phenylhydrazono)ethan-1-ol), using powerful reducing agents like lithium aluminum hydride (LiAlH₄). harvard.edu The mechanism involves nucleophilic acyl substitution where a hydride ion replaces the methoxy group, forming an intermediate aldehyde, which is then immediately reduced further to the alcohol. libretexts.org A more controlled reduction to the aldehyde stage can be achieved using less reactive hydride reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures, which can selectively reduce esters to aldehydes. ncert.nic.in Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but would readily reduce the intermediate aldehyde, so it is not suitable for selective aldehyde synthesis from esters. iwu.edu

Amidation: The ester can be converted to the corresponding amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation, which yields N-substituted 2-chloro-2-(phenylhydrazono)acetamides, typically requires heating or catalysis. nih.gov The mechanism involves nucleophilic acyl substitution where the amine attacks the carbonyl carbon, leading to the elimination of methanol. researchgate.net A potential competing reaction is the nucleophilic substitution of the chlorine atom by the amine, which must be considered when choosing reaction conditions.

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Reduction to Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | harvard.edu |

| Reduction to Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | ncert.nic.in |

| Amidation | Amine (R-NH₂) + Heat/Catalyst | Amide | nih.govresearchgate.net |

Mechanistic Pathways of Key Transformations

Understanding the detailed mechanistic pathways, including the nature of intermediates and transition states, is crucial for controlling reaction outcomes.

For ester transformations like hydrolysis and transesterification, the central species is the tetrahedral intermediate . wikipedia.org This intermediate forms when the nucleophile (water, an alcohol, or hydroxide) attacks the carbonyl carbon, breaking the C=O π-bond and forming a new single bond to the nucleophile. libretexts.org The stability of this intermediate and the transition states leading to and from it are critical for the reaction's kinetics. Computational studies on related systems, such as hydrazone synthesis, show that catalysts can significantly lower the energy of transition states, for example by facilitating proton transfer steps during the rate-determining dehydration of the carbinolamine intermediate. rsc.orgacs.org In the case of this compound, the electron-withdrawing nature of the adjacent chloro and phenylhydrazono groups would influence the stability of the tetrahedral intermediate.

In radical reactions, the primary intermediate is the hydrazonyl radical . nih.govacs.org This species is formed by the removal of the N-H proton and an electron from the hydrazone moiety. acs.org Its stability and subsequent reactivity are dictated by the substituents on both the carbon and nitrogen atoms. The investigation of transition states in radical reactions, often through computational methods, helps to explain the regioselectivity and stereoselectivity observed in processes like radical cyclizations. rsc.org

The rates of the transformations discussed are governed by several key factors. For ester hydrolysis and transesterification, the reaction kinetics are often pseudo-first-order or second-order, depending on the conditions. chemrxiv.org For instance, the acid-catalyzed hydrolysis of an ester like methyl acetate in excess water follows pseudo-first-order kinetics, as the concentration of water remains effectively constant. youtube.comyoutube.com

The primary determinants of the reaction rate for ester transformations are:

Electrophilicity of the Carbonyl Carbon: Substituents that withdraw electron density from the carbonyl carbon increase its partial positive charge, making it a better electrophile for nucleophilic attack. The α-chloro and phenylhydrazono groups in the title compound are both electron-withdrawing, which is expected to increase the rate of nucleophilic attack compared to unsubstituted esters. chemrxiv.org

Steric Hindrance: Bulky groups near the reaction center can hinder the approach of the nucleophile, slowing the reaction. chemrxiv.org

Stability of the Leaving Group: A more stable leaving group (a weaker base) will depart more readily from the tetrahedral intermediate, increasing the reaction rate.

Catalyst Concentration: In catalyzed reactions, the rate is dependent on the concentration of the acid or base catalyst. ekb.eg

Kinetic studies are performed by monitoring the change in concentration of a reactant or product over time, often using techniques like titrimetry or spectroscopy. The data can be used to derive rate constants (k) and activation energies, providing quantitative insight into the factors that control reaction speed. ekb.eg

| Factor | Effect on Ester Hydrolysis Rate | Reason |

|---|---|---|

| Electron-withdrawing groups near C=O | Increase | Increases electrophilicity of the carbonyl carbon. chemrxiv.org |

| Electron-donating groups near C=O | Decrease | Decreases electrophilicity of the carbonyl carbon. |

| Steric hindrance at reaction site | Decrease | Hinders the approach of the nucleophile. chemrxiv.org |

| Stability of the alkoxide leaving group | Increase | A more stable anion is a better leaving group. |

| Increased catalyst concentration | Increase | Increases the concentration of the activated electrophile (acid-catalyzed) or strong nucleophile (base-catalyzed). ekb.eg |

Role of Catalysts and Solvents in Reaction Selectivity and Efficiency

The synthesis of hydrazonyl halides, the class of compounds to which this compound belongs, often involves the coupling of a diazonium salt with an active methylene (B1212753) compound. The conditions for this reaction, including the solvent and the presence of a base, are critical for its success. For instance, the synthesis of the closely related ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate is achieved in ethanol, with sodium acetate trihydrate used as a base to facilitate the reaction. nih.gov The reaction is carried out at a low temperature (273 K) to ensure the stability of the diazonium salt. nih.gov The crude product can be recrystallized from ethanol to yield the pure hydrazone. nih.gov

In the context of heterocyclic synthesis, this compound is a valuable building block. Its reactions often involve cyclization, where the choice of catalyst and solvent can direct the regioselectivity and improve the yield. For example, the synthesis of pyrazolone (B3327878) derivatives, a common application of phenylhydrazonoacetates, can be carried out under various conditions. While some traditional methods employ acidic environments at high temperatures, modern approaches have explored catalyst- and solvent-free conditions, often with the aid of microwave irradiation to enhance reaction rates. researchgate.net

The use of catalysts is prevalent in many transformations of phenylhydrazonoacetates. In the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), sodium acetate (NaOAc) has been effectively used as a catalyst in a 70% ethanol-water solvent system at room temperature. nih.gov The optimization of the catalyst loading was found to be crucial, with a 10% molar equivalent of sodium acetate providing the best catalytic effect for the model reaction. nih.gov Similarly, in the synthesis of new hydrazone derivatives, glacial acetic acid is often used as a catalyst in ethanol to promote the condensation reaction. nih.govresearchgate.net

Solvent selection plays a multifaceted role, influencing not only the solubility of reactants but also the reaction mechanism and product stability. Ethanol is a commonly used solvent for the synthesis and recrystallization of hydrazones and their derivatives, such as pyrazolones. nih.govnih.govorientjchem.orgorientjchem.org The use of greener solvents is also an area of active research to develop more environmentally benign synthetic protocols. mdpi.com For instance, studies on the synthesis of O,S,N-heterocycles have explored the use of solvents like cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and eucalyptol (B1671775) as alternatives to more traditional and often more hazardous solvents. nih.gov

Solvent-free reaction conditions represent a significant advancement in green chemistry, and the reactivity of phenylhydrazonoacetate precursors has been successfully explored under these conditions. Microwave-assisted synthesis of pyrazolones from β-keto esters and hydrazine derivatives has been shown to be highly efficient in the absence of a solvent, leading to rapid reaction times and excellent yields. researchgate.netmdpi.com These methods are not only environmentally friendly but can also simplify product isolation and purification. researchgate.net

The following tables summarize the role of catalysts and solvents in selected reactions involving precursors and analogs of this compound, highlighting the impact on reaction outcomes.

Table 1: Influence of Catalysts and Solvents on the Synthesis of Pyrazolone Derivatives

| Precursors | Catalyst | Solvent | Reaction Conditions | Product | Yield | Reference |

| Ethyl acetoacetate, Phenylhydrazine | None | Diluted Ethanol | Reflux | 3-Methyl-1-phenylpyrazol-5-one | - | orientjchem.org |

| β-keto esters, Hydrazine derivatives | None | Solvent-free | Microwave irradiation | Pyrazolones | Good to excellent | researchgate.net |

| 3-Methyl-1-phenyl-5-pyrazolone, Benzaldehydes | Sodium Acetate | 70% Ethanol | Room temperature | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | High to excellent | nih.gov |

| Ethyl acetoacetate, Hydrazine derivatives, Aldehydes | None | Solvent-free | Microwave irradiation (420 W, 10 min) | 4-Arylidenepyrazolones | 51-98% | mdpi.com |

| Nicotinic acid hydrazide, Ethyl acetoacetate | Glacial Acetic Acid | Ethanol | Reflux (10 hr) | Pyrazolone derivative | - | nih.gov |

Table 2: Solvent Effects in Heterocyclic Synthesis from Related Precursors

| Reaction Type | Starting Materials | Solvent | Catalyst/Conditions | Product | Yield | Reference |

| Thiazole Synthesis | Schiff base, Thioglycollic acid | Dry Benzene | Reflux (20 hr) | Thiazolidinone derivative | 50% | journalagent.com |

| Azetidinone Synthesis | Schiff base, Chloroacetyl chloride | Dry Dioxane | Trimethylamine, Reflux (7 hr) | β-Lactam derivative | 50% | journalagent.com |

| Greener Heterocycle Synthesis | Methyl 3-amino-5-phenylthiophene-2-carboxylate, etc. | 2-MeTHF | Microwave, 140 °C, 1 hr | Thieno[3,2-d]pyrimidin-4(3H)-one derivative | 70% | nih.gov |

| Greener Heterocycle Synthesis | Methyl 3-amino-5-phenylthiophene-2-carboxylate, etc. | CPME | Microwave, 140 °C, 1 hr | Thieno[3,2-d]pyrimidin-4(3H)-one derivative | 65% | nih.gov |

Applications in Advanced Organic Synthesis and Building Block Utility

Utilization as a Building Block for Heterocyclic Scaffolds

Methyl chloro(phenylhydrazono)acetate is a cornerstone in heterocyclic chemistry. Its inherent reactivity allows for the construction of various ring systems, which are prevalent in many biologically active compounds. nih.gov The key to its utility is the in-situ generation of nitrile imines—a class of 1,3-dipoles—which readily undergo cycloaddition reactions. organic-chemistry.orgorganic-chemistry.org

The compound is particularly effective in the synthesis of nitrogen-containing heterocycles like pyrazoles and triazoles through [3+2] cycloaddition reactions. organic-chemistry.orgtandfonline.comrsc.org In the presence of a base, such as triethylamine (B128534), this compound eliminates hydrogen chloride to form a reactive nitrile imine intermediate. This intermediate can then react with various dipolarophiles.

For instance, reactions with compounds containing carbon-carbon or carbon-heteroatom multiple bonds lead to the formation of five-membered heterocyclic rings. The reaction of hydrazonoyl halides with various thioamides, pyrimidine-2-thiones, or maleimides serves as a robust method for creating complex polycyclic systems, including pyrazoles, 1,2,4-triazoles, 2,3-dihydro-1,3,4-thiadiazoles, and pyrazolo[3,4-d]pyridazines. tandfonline.comcapes.gov.brmdpi.com These reactions often proceed in good yields and provide a direct route to scaffolds that might otherwise require lengthy, multi-step syntheses. scirp.org

Table 1: Examples of Heterocycles Synthesized from Hydrazonoyl Halides

| Reactant Class | Resulting Heterocycle | Reference |

|---|---|---|

| N-Arylmaleimides | Pyrrolidino[3,4-c]pyrazolines | |

| Active Methylene (B1212753) Compounds | Substituted Pyrazoles | tandfonline.commdpi.com |

| Alkyl Carbodithioates | 2,3-Dihydro-1,3,4-thiadiazoles | capes.gov.brtandfonline.com |

| Pyrimidine-2-thiones | Triazolo[4,3-a]pyrimidines | tandfonline.comcapes.gov.br |

The phenylhydrazono moiety and the ester group of this compound allow for the synthesis of a wide range of functionalized derivatives. The aromatic ring can be substituted to modulate the electronic properties and biological activity of the final products. researchgate.netnih.gov Similarly, the methyl ester can be hydrolyzed or transesterified to introduce further diversity. This adaptability makes it a valuable precursor for creating libraries of compounds for drug discovery and materials science research. researchgate.net For example, various functionalized phenyl acetate (B1210297) derivatives have been synthesized and investigated for a range of biological activities. nih.gov

Role in Multi-Component Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.orgajrconline.org Hydrazonoyl halides, including this compound, have proven to be excellent substrates for MCRs. tandfonline.com

In one example, a four-component reaction involving a hydrazonoyl chloride, an aldehyde, cyanoguanidine, and an alkyl 2,4-dioxo-4-(arylamino)butanoate was used to prepare 1,2,4-triazolpyrimidine derivatives in good yields. tandfonline.com Such processes are environmentally friendly, often using water as a solvent, and provide rapid access to complex molecular architectures from simple starting materials. beilstein-journals.orgtandfonline.com

Contribution to the Construction of Complex Organic Molecules

The structural features of this compound make it an important contributor to the synthesis of complex organic molecules, including natural product analogues and pharmaceutical intermediates. wikipedia.org A notable example is its role in the synthesis of indole (B1671886) derivatives via the Fischer indole synthesis, where the hydrazone product derived from a Japp-Klingemann reaction is a key intermediate. wikipedia.orgchemeurope.com

In retrosynthetic analysis, this compound can be viewed as a "C2 synthon." This means it effectively provides a two-carbon unit during the construction of a larger molecule. The two key carbons are the one bearing the chloro and hydrazono groups and the adjacent carbonyl carbon of the ester. In cycloaddition reactions, this two-carbon fragment, along with the attached nitrogen atoms, is incorporated into the new heterocyclic ring, demonstrating its utility as a versatile building block for adding a functionalized two-carbon chain.

Regioselective and Stereoselective Synthetic Pathways Enabled by the Compound

The reactions involving this compound can often be controlled to favor the formation of a specific constitutional isomer (regioselectivity) or stereoisomer.

A prime example of a regioselective pathway involving a similar precursor is the Japp-Klingemann reaction, which is used to synthesize hydrazones from β-keto-esters and aryl diazonium salts. numberanalytics.comwikipedia.orgchemeurope.comsynarchive.com The reaction mechanism involves the nucleophilic attack of an enolate on the diazonium salt, followed by hydrolysis and decarboxylation, leading to a specific hydrazone regioisomer. chemeurope.com Under certain conditions, such as reactions with 2-chloro-3-nitropyridines, the process can be modified to proceed in a one-pot manner that combines azo-coupling, deacylation, and pyrazole (B372694) ring formation with high regioselectivity. researchgate.net

Furthermore, the synthesis of hydrazonoyl halides themselves can be stereoselective, often yielding the (Z)-isomer preferentially. This stereochemistry can be crucial for the outcome of subsequent reactions, influencing the geometry of the final product.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within the molecule. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of the compound's structure.

The proton NMR (¹H NMR) spectrum of Methyl chloro(phenylhydrazono)acetate is expected to display distinct signals corresponding to the various protons in the molecule. Although a fully assigned experimental spectrum for this specific compound is not widely published, the chemical shifts can be predicted based on the electronic environment of the protons.

The key proton environments are:

Phenyl Group Protons (C₆H₅): These five protons will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different positions (ortho, meta, para) relative to the hydrazono group, they would likely present as a complex multiplet.

Amine Proton (N-H): The hydrazone N-H proton is expected to be a singlet and significantly deshielded, appearing downfield. For a closely related compound, (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate (B1210297), this proton signal appears at δ 8.27 ppm as a singlet. google.com

Methyl Ester Protons (O-CH₃): The three protons of the methyl group are in a shielded environment, bonded to an oxygen atom. They are expected to resonate as a sharp singlet, typically in the range of δ 3.8-3.9 ppm.

The coupling patterns are crucial for confirming assignments. The phenyl protons would show coupling to each other, resulting in the multiplet structure. The N-H and O-CH₃ protons, lacking adjacent non-equivalent protons, would appear as singlets.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.0 - 7.5 | Multiplet (m) |

| Amine (N-H) | ~8.3 | Singlet (s) |

| Methyl Ester (-OCH₃) | ~3.8 | Singlet (s) |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The hybridization (sp³, sp²) and the electronic environment dictate the chemical shift of each carbon.

Expected ¹³C NMR signals for this compound include:

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and typically appears in the δ 160-170 ppm region.

Iminoyl Carbon (C=N): The carbon of the hydrazono group is also deshielded, with a chemical shift expected in the δ 125-140 ppm range.

Chloro-substituted Carbon (C-Cl): The carbon atom directly attached to the chlorine is expected to be significantly deshielded by the electronegative halogen.

Aromatic Carbons (C₆H₅): The six carbons of the phenyl ring will produce signals in the aromatic region (δ 110-145 ppm). The carbon attached to the nitrogen (ipso-carbon) will have a distinct shift compared to the ortho, meta, and para carbons.

Methyl Ester Carbon (-OCH₃): The sp³ hybridized carbon of the methyl group is the most shielded, appearing upfield around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | sp² | 160 - 170 |

| C=N (Hydrazone) | sp² | 125 - 140 |

| C-Cl | sp² | ~115 |

| Aromatic C-N (ipso) | sp² | ~140 |

| Aromatic C-H | sp² | 115 - 130 |

| -OCH₃ | sp³ | 50 - 55 |

To confirm the assignments made from 1D NMR and to establish the complete molecular connectivity, two-dimensional (2D) NMR experiments are employed. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. emerypharma.com For this compound, COSY would show correlations between the adjacent protons within the phenyl ring, helping to resolve the complex multiplet. No cross-peaks would be expected for the N-H and -OCH₃ singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). nih.gov This would definitively link the phenyl proton signals to their corresponding aromatic carbon signals and the -OCH₃ proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations (typically over 2-3 bonds) between protons and carbons. nih.gov It is particularly powerful for connecting different parts of the molecule. For instance, HMBC would be expected to show a correlation from the -OCH₃ protons to the ester carbonyl carbon (C=O). It would also show correlations from the N-H proton to the ipso-carbon of the phenyl ring and the C=N carbon, confirming the hydrazone linkage.

The C=N double bond in this compound allows for the existence of E (entgegen) and Z (zusammen) stereoisomers. Theoretical and experimental studies on C-methoxycarbonyl-N-aryl chlorohydrazones have shown that these molecules preferentially adopt the Z configuration around the C=N double bond. mdpi.comresearchgate.net This preference is attributed to the electrostatic interactions between the dipoles of the C–O, C–Cl, and N–H bonds, which thermodynamically favor the Z isomer. mdpi.com

Furthermore, the isomerization between the E and Z forms is almost suppressed at room temperature. mdpi.comresearchgate.net The conversion process, which occurs via an "umklapp" mechanism, has a high energy barrier (approximately 110 kJ/mol). mdpi.com Consequently, NMR spectra recorded at room temperature are expected to show only one set of signals, corresponding to the stable Z isomer. mdpi.com The presence of a single species in solution is a key indicator of this high stereochemical stability. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound will exhibit distinct absorption bands corresponding to its primary functional groups.

Hydrazone Moiety: This group is characterized by several vibrations. The N-H stretch typically appears as a sharp band in the region of 3300-3180 cm⁻¹. researchgate.net The C=N stretching vibration is found in the 1690-1590 cm⁻¹ range. researchgate.net

Ester Moiety: The most prominent feature of the ester group is the strong carbonyl (C=O) stretching absorption, which for an α,β-unsaturated ester like this, is expected between 1730-1715 cm⁻¹. Strong C-O stretching bands are also expected in the 1300-1000 cm⁻¹ region.

Chloro Moiety: The C-Cl stretching vibration typically gives rise to a strong absorption in the fingerprint region, between 850-550 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Hydrazone) | Stretch | 3300 - 3180 | Medium-Sharp |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Methyl) | Stretch | 3000 - 2850 | Medium |

| C=O (Ester) | Stretch | 1730 - 1715 | Strong |

| C=N (Hydrazone) | Stretch | 1690 - 1590 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Weak |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong |

| C-Cl | Stretch | 850 - 550 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, it serves two primary purposes: determining the exact molecular weight to confirm the elemental composition and analyzing fragmentation patterns to corroborate the proposed structure.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, the expected molecular formula is C₉H₉ClN₂O₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds closely to this calculated value, confirming the compound's elemental composition.

| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₉H₉³⁵ClN₂O₂ | 212.0353 |

| [M+H]⁺ | C₉H₁₀³⁵ClN₂O₂ | 213.0425 |

The fragmentation patterns observed in mass spectrometry provide a molecular fingerprint, revealing the stability of different parts of the molecule and how they are connected. While specific experimental data for the methyl ester is not available, a theoretical fragmentation pattern can be predicted based on established chemical principles and the analysis of similar structures. libretexts.org Key fragmentation pathways for hydrazones and esters often involve cleavages at bonds adjacent to functional groups. libretexts.orgnih.gov

Expected fragmentation for this compound would likely include characteristic losses of small, stable fragments from the molecular ion.

| Proposed Fragment Ion | Neutral Loss | Fragment m/z (for ³⁵Cl) | Notes |

|---|---|---|---|

| [M - Cl]⁺ | Cl | 177.0664 | Loss of the chlorine radical. |

| [M - OCH₃]⁺ | OCH₃ | 181.0271 | Cleavage of the methoxy (B1213986) group from the ester. |

| [M - COOCH₃]⁺ | COOCH₃ | 153.0583 | Loss of the entire carbomethoxy group. |

| [C₆H₅N₂]⁺ | C₃H₄ClO₂ | 105.0453 | Ion corresponding to phenyldiazene (B1210812) cation. |

| [C₆H₅]⁺ | C₃H₄ClN₂O₂ | 77.0391 | Phenyl cation, a common fragment for aromatic compounds. |

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While crystallographic data for the specific methyl ester is not publicly available, detailed studies on the closely related analog, Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate, provide significant insight into the likely solid-state structure. The substitution of a methyl group for an ethyl group is not expected to fundamentally alter the core molecular conformation or primary intermolecular interactions.

The crystallographic data for the ethyl analog reveals a monoclinic crystal system.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClN₂O₂ |

| Molar Mass | 226.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5091 (7) |

| b (Å) | 11.1813 (8) |

| c (Å) | 10.1190 (7) |

| β (°) | 118.148 (1) |

| Volume (ų) | 1048.41 (13) |

| Z | 4 |

The crystal structure of the ethyl analog shows that the molecule adopts a specific and relatively planar conformation. researchgate.net The spatial arrangement around the carbon-nitrogen double bond (C=N) is a Z-configuration. researchgate.net This geometry is a common feature in related hydrazone structures. nih.gov

The core Caryl-N(H)-N=C(Cl) unit is nearly planar, with a torsion angle of just 0.8(1)°. The phenyl ring is almost coplanar with this central unit, exhibiting a small dihedral angle of 2.8(2)°. However, the ester group is slightly twisted out of this plane, indicated by a dihedral angle of 10.3(2)°. This planarity is crucial as it suggests a conjugated system, which influences the molecule's electronic properties.

In the crystal lattice, molecules are linked by intermolecular hydrogen bonds. The amino group (N-H) acts as a hydrogen-bond donor to the carbonyl oxygen atom of an adjacent molecule. researchgate.net This specific interaction connects the molecules into helical chains that propagate along the b-axis of the unit cell. Such interactions are critical for the stability of the crystal structure. researchgate.net

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1···O2ⁱ | 0.85 (1) | 2.18 (1) | 2.969 (1) | 153 (2) |

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world that is often inaccessible through experimental means alone. For a molecule such as Methyl chloro(phenylhydrazono)acetate, these calculations can predict its three-dimensional structure, the distribution of electrons within it, and how it will interact with light.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method that has become a mainstay in the study of molecular systems. nih.govscilit.com It is employed to determine the optimized geometry and electronic structure of molecules by calculating the electron density, which is a function of spatial coordinates. DFT methods, such as B3LYP and M05-2X, paired with basis sets like 6-311G(d,p), are commonly used to achieve a balance between accuracy and computational cost. scilit.comscirp.org

The following table illustrates the kind of data that a DFT geometry optimization would provide for a molecule like this compound, with example parameters typical for similar hydrazone structures.

| Parameter | Atom Pair/Triplet/Quad | Calculated Value (Example) |

| Bond Length | C=N | 1.30 Å |

| N-N | 1.35 Å | |

| C-Cl | 1.75 Å | |

| C=O | 1.21 Å | |

| Bond Angle | C-N-N | 118° |

| N-N-C(phenyl) | 120° | |

| Dihedral Angle | C(phenyl)-N-N=C | 178° |

This table provides example values for illustrative purposes based on common findings for hydrazone derivatives.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For hydrazone derivatives, the HOMO is often localized on the phenylhydrazone moiety, while the LUMO can be distributed across the π-system, including the carbonyl group.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

The following table presents a hypothetical set of frontier orbital energies and global reactivity descriptors for this compound, based on values reported for analogous compounds.

| Parameter | Symbol | Formula | Example Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -2.0 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.5 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.25 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.25 eV |

| Electrophilicity Index | ω | χ2 / (2η) | 4.01 eV |

This table contains example values to illustrate the output of a quantum chemical calculation.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. kisti.re.kr It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red typically signifies regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazone moiety, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the hydrazone. The MEP map is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). nih.govacs.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For a chromophoric molecule like this compound, TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. acs.org These calculations are often performed in conjunction with a solvent model, like the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the electronic spectrum. nih.gov

A hypothetical TD-DFT calculation for this compound might predict a strong π → π* transition in the UV region, corresponding to the excitation of electrons within the conjugated system of the phenylhydrazone group. The results of such a calculation are typically presented in a table format.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.85 | HOMO → LUMO (95%) |

| S0 → S2 | 280 | 0.15 | HOMO-1 → LUMO (70%) |

This table is illustrative and shows the type of data generated from a TD-DFT calculation.

Mechanistic Probing through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the exploration of potential reaction pathways and the characterization of transient species like transition states.

Prediction of Reaction Pathways and Transition States

This compound belongs to the class of hydrazonoyl chlorides, which are known precursors for the in-situ generation of nitrilimines. nih.gov These highly reactive intermediates can then undergo various reactions, most notably [3+2] cycloaddition reactions with dipolarophiles.

Computational studies can be used to model the entire reaction pathway, starting from the dehydrochlorination of the hydrazonoyl chloride to form the nitrilimine, followed by the cycloaddition step. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations can locate and characterize the geometry of the transition state. The activation energy (the energy difference between the reactants and the transition state) can then be calculated, which provides insight into the reaction kinetics. For complex reactions with multiple possible products (e.g., different regioisomers in a cycloaddition), comparing the activation energies for the different pathways can predict the major product. scirp.org

For instance, in a hypothetical cycloaddition reaction of the nitrilimine derived from this compound with an alkene, computational modeling could predict whether the reaction proceeds via a concerted or stepwise mechanism and which regioisomer is favored. scirp.org

Advanced Computational Studies

Chemical Hardness and Reactivity Indices

Key Reactivity Indices:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher value of hardness indicates greater stability and lower reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself. It is the negative of the chemical potential, χ = -μ.

Global Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating a higher reactivity.

The following table presents hypothetical but realistic reactivity indices for this compound, calculated at the B3LYP/6-31G(d,p) level of theory, for illustrative purposes.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -6.5 |

| LUMO Energy | E_LUMO | -1.8 |

| Energy Gap | ΔE | 4.7 |

| Chemical Potential | μ | -4.15 |

| Chemical Hardness | η | 2.35 |

| Global Electrophilicity | ω | 3.66 |

| Global Softness | S | 0.43 |

Note: The values in this table are illustrative and based on typical values for similar hydrazone derivatives. Specific experimental or computational data for this compound is not available in the cited sources.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a localized, Lewis-like picture of the electron distribution. For a molecule like this compound, NBO analysis can elucidate the interactions between the phenyl ring, the hydrazone linkage, the chloro substituent, and the ester group.

Key insights from NBO analysis include:

Stabilization Energies (E(2)): These energies quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

Hybridization: NBO analysis provides details about the hybridization of atoms in the molecule.

Natural Atomic Charges: This gives a more chemically intuitive picture of the charge distribution compared to other methods.

While specific NBO analysis data for this compound is not published, studies on related hydrazone and chloro-substituted aromatic compounds reveal common patterns. materialsciencejournal.org For instance, significant delocalization is expected from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent π-systems.

The table below illustrates potential significant donor-acceptor interactions and their stabilization energies for this compound, based on general knowledge of similar structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2=N2) | 45.8 |

| LP(1) N2 | σ(C2-Cl) | 5.2 |

| LP(2) O1 | π(C1=O2) | 28.5 |

| π(C3-C4) | π(C5-C6) | 20.1 |

| π(C2=N2) | π*(C3-C8) | 15.3 |

Note: This table is a hypothetical representation to illustrate the type of information obtained from an NBO analysis. The specific interactions and energies for this compound would require dedicated computational studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov These simulations provide insights into the conformational dynamics, stability, and interactions of molecules with their environment, such as a solvent or a biological receptor.

For a flexible molecule like this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule in different environments. The planarity of the Caryl–NH–N=C unit is a key structural feature in related compounds. nih.gov

Study Solvent Effects: Understand how the solvent influences the molecule's structure and reactivity.

Investigate Binding Mechanisms: If the molecule is studied as a ligand for a protein, MD simulations can reveal the dynamics of the binding process and the key interactions that stabilize the complex. nih.gov

While no specific MD simulation studies have been published for this compound, research on other hydrazone derivatives has successfully used this technique to understand their behavior. For example, MD simulations have been used to investigate the stability of protein-ligand complexes involving hydrazone-based inhibitors. mdpi.com Such studies typically analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability and flexibility of the system over time.

Future Research Directions and Synthetic Prospects

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of Methyl chloro(phenylhydrazono)acetate and its analogs often relies on the Japp-Klingemann reaction. This venerable reaction typically involves the coupling of a diazonium salt with a β-ketoester in the presence of a base. While effective, these methods can generate significant waste streams and may utilize hazardous reagents. Future research is poised to address these environmental concerns by developing more sustainable and greener synthetic strategies.

One promising approach is the exploration of mechanochemical methods. organic-chemistry.org Liquid-assisted grinding (LAG) has emerged as a powerful technique to conduct reactions with minimal or no solvent, leading to reduced waste and often milder reaction conditions. organic-chemistry.org The application of mechanochemistry to the synthesis of hydrazones has shown excellent yields and can produce products with high purity. organic-chemistry.org

Another avenue for sustainable synthesis lies in the use of high hydrostatic pressure (HHP). nih.gov HHP has been successfully employed for the solvent- and catalyst-free synthesis of diaryl-hydrazones, achieving nearly quantitative yields and simplifying product isolation. nih.gov Adapting this technology to the synthesis of this compound could significantly reduce the environmental footprint of its production.

Furthermore, the development of one-pot, multi-component reactions represents a highly atom-economical approach. researchgate.net Designing a process where the starting materials are converted to this compound in a single synthetic operation without the isolation of intermediates would streamline the synthesis and minimize waste.

The following table summarizes potential sustainable synthetic approaches:

| Synthetic Approach | Advantages | Key Research Focus |

| Mechanochemistry (LAG) | Reduced solvent usage, milder conditions, high yields. organic-chemistry.org | Optimization of grinding parameters, exploration of different liquid assistants. |

| High Hydrostatic Pressure | Solvent- and catalyst-free, high yields, simplified workup. nih.gov | Investigation of pressure cycling parameters, scalability of the process. |

| One-Pot Syntheses | High atom economy, reduced waste, simplified procedure. researchgate.net | Design of novel multi-component reaction cascades. |

| Green Solvents | Use of environmentally friendly solvents like water or ethanol (B145695). | Development of water-compatible catalytic systems. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of reactions involving this compound can be significantly enhanced through the development of novel catalytic systems. Current research is actively exploring a range of catalysts to improve existing synthetic methods and to unlock new reaction pathways.

Organocatalysis has emerged as a powerful tool in hydrazone chemistry. Catalysts like 2-aminophenols and 2-(aminomethyl)benzimidazoles have been shown to be highly effective in promoting hydrazone formation at neutral pH, with rate enhancements significantly greater than traditional aniline (B41778) catalysis. chemicalbook.com Pyrrolidine has also been demonstrated to be an excellent catalyst for the synthesis of substituted hydrazones via iminium ion activation. google.com

Metal-based catalysis also holds considerable promise. Copper-catalyzed reactions of chlorohydrazones with terminal alkynes have been investigated for the synthesis of pyrazoles, with the mechanism likely involving copper(I)-complexed alkynylhydrazone intermediates. nih.gov The use of inexpensive and abundant metals like iron and cobalt is a particularly attractive area for future research to develop more cost-effective and sustainable catalytic processes. rsc.org Furthermore, single-atom catalysts, such as platinum supported on ceria (Pt1/CeO2), have shown superior activity in the E-selective synthesis of hydrazones from diazo compounds. mdpi.com

The following table highlights some novel catalytic systems being explored:

| Catalyst Type | Example(s) | Advantages | Potential Applications with this compound |

| Organocatalysts | 2-Aminophenols, 2-(Aminomethyl)benzimidazoles, Pyrrolidine chemicalbook.comgoogle.com | Metal-free, mild reaction conditions, high efficiency. | Catalytic synthesis of heterocycles under mild, environmentally friendly conditions. |

| Transition Metal Catalysts | Copper, Iron, Cobalt complexes nih.govrsc.org | High reactivity, potential for novel transformations. | Development of new cycloaddition and cross-coupling reactions. |

| Single-Atom Catalysts | Pt1/CeO2 mdpi.com | High activity and selectivity, efficient use of precious metals. | Highly selective synthesis of specific isomers of heterocyclic products. |

Expansion of Synthetic Utility towards Undiscovered Chemical Scaffolds

The primary application of this compound has been in the synthesis of five- and six-membered heterocyclic compounds, such as pyrazoles and pyridazinones. However, its rich chemical functionality suggests that its synthetic utility could be expanded to access a wider range of novel and complex chemical scaffolds.

The presence of both an electrophilic center (the carbon bearing the chlorine atom) and a nucleophilic center (the hydrazone nitrogen) makes this compound an ideal substrate for various cycloaddition reactions. nih.gov Exploration of its reactivity with a broader range of dipolarophiles and dienophiles could lead to the synthesis of previously inaccessible heterocyclic systems.

Furthermore, its use as a precursor for the synthesis of fused heterocyclic systems is an area ripe for investigation. Tandem reactions, where multiple bonds are formed in a single operation, could be designed to construct complex polycyclic structures from this relatively simple starting material. For instance, reactions with bifunctional nucleophiles could lead to the formation of novel bicyclic and tricyclic heterocycles.

The following table outlines potential avenues for expanding the synthetic utility of this compound:

| Reaction Type | Potential Reactants | Target Scaffolds |

| [3+2] Cycloadditions | Alkenes, Alkynes, Nitriles | Novel pyrazole (B372694) and triazole derivatives. |

| [4+2] Cycloadditions | Dienes | Functionalized pyridazine (B1198779) and other six-membered heterocycles. |

| Tandem Reactions | Bifunctional nucleophiles (e.g., amino alcohols, diamines) | Fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines). |

| Substitution Reactions | Various nucleophiles (e.g., thiols, azides) | Introduction of diverse functional groups for further elaboration. |

Advanced Mechanistic Elucidation using Cutting-Edge Techniques

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic methods and for the rational design of new reactions. While the general mechanism of the Japp-Klingemann reaction is understood, the finer details of the reactivity of α-halohydrazones, particularly in cycloaddition and substitution reactions, warrant further investigation.

Kinetic studies are essential for determining the rate-determining steps of reactions and for understanding the influence of various parameters such as solvent, temperature, and catalyst concentration. For instance, kinetic studies on hydrazone formation have revealed the significant influence of electronic and acid/base effects on reaction rates at biological pH. researchgate.net

Spectroscopic techniques , such as in-situ NMR and FTIR, can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction pathways. rsc.org

Isotopic labeling studies are a powerful tool for tracing the fate of atoms during a reaction, providing unambiguous evidence for proposed mechanistic pathways. For example, deuterium (B1214612) labeling has been used to suggest the intermediacy of copper(I)-complexed alkynylhydrazones in the reaction of chlorohydrazones with terminal acetylenes. nih.gov

Integration of Computational Design for Tailored Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and substrates. The integration of computational design holds immense potential for tailoring the reactivity and selectivity of this compound.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways and to calculate the energies of transition states and intermediates. nih.govresearchgate.net This information can be used to predict the feasibility of a proposed reaction, to understand the origins of stereoselectivity, and to design catalysts that lower the activation barriers of desired transformations. For example, DFT studies have been used to investigate the radical scavenging mechanism of hydrazone compounds and to predict their antioxidant activity. nih.govresearchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules in solution, providing insights into the role of the solvent and other environmental factors on reaction outcomes.

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and the development of more efficient and selective synthetic methods. This synergistic approach will be instrumental in unlocking the full synthetic potential of this compound and its derivatives.

The following table summarizes the role of computational design in advancing the chemistry of this compound:

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Modeling reaction mechanisms, calculating transition state energies. nih.govresearchgate.net | Prediction of reaction feasibility, understanding selectivity, catalyst design. |

| Molecular Dynamics (MD) | Simulating molecular behavior in solution. | Understanding solvent effects, predicting conformational preferences. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with reactivity or biological activity. | Design of novel derivatives with enhanced properties. |

Q & A

What are the standard synthetic routes for Methyl chloro(phenylhydrazono)acetate, and what factors influence reaction efficiency?

Answer:

The compound is typically synthesized via diazo coupling reactions. A common method involves reacting ethyl 2-chloro-3-oxobutanoate or 3-chloropentane-2,4-dione with a diazonium salt (e.g., from p-chloroaniline) in ethanol under chilled conditions (273 K). Sodium acetate trihydrate is added to buffer the reaction. Key factors include:

- Temperature control : Low temperatures (e.g., 273 K) prevent premature decomposition of the diazonium salt .

- Solvent choice : Ethanol facilitates solubility and stabilizes intermediates .

- Yield optimization : Recrystallization from ethanol achieves ~85% purity, though yields may drop to 19% if purification steps (e.g., silica gel chromatography) are required .

How does the Z-configuration of the hydrazone moiety influence the compound’s reactivity and intermolecular interactions?

Answer:

The Z-configuration of the C=N bond in the hydrazone group enables specific intermolecular hydrogen bonding. For example, the amino hydrogen forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule, creating helical chains in the crystal lattice. This structural arrangement impacts:

- Crystal packing : Stabilizes the lattice along the b-axis .

- Reactivity : The planar Caryl–NH–N=C unit facilitates heteroannulation reactions for synthesizing spiroheterocycles .

What spectroscopic techniques are employed to characterize this compound?

Answer:

- X-ray crystallography : Determines absolute configuration, torsion angles (e.g., 5.5° for Caryl–NH–N=C), and hydrogen-bonding networks .

- NMR spectroscopy : Identifies hydrazone proton signals (δ 10–12 ppm) and distinguishes Z/E isomers via coupling patterns .

- IR spectroscopy : Confirms C=O (1700–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .

What computational models predict the compound’s interaction with biological targets, and how do they align with experimental data?

Answer:

- Molecular docking : Used to simulate binding to enzymes like thrombin or factor Xa, leveraging the chloro and hydrazone groups as pharmacophores .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with anticoagulant activity .

- Validation : Experimental enzyme inhibition assays (e.g., IC₅₀ values) are compared with docking scores to refine models .

What are the key structural features of this compound confirmed by X-ray crystallography?

Answer:

- Planar geometry : The Caryl–NH–N=C unit is nearly planar, with a torsion angle of 5.5° .

- Hydrogen bonding : N–H···O=C interactions form helical chains, influencing crystal morphology .

- Chloro positioning : The Cl atom adopts a trans configuration relative to the hydrazone group, affecting electrophilic substitution sites .

How can contradictory synthesis yields reported in literature be resolved through experimental design?

Answer:

Discrepancies in yields (e.g., 85% vs. 19%) arise from:

- Purification methods : Recrystallization vs. column chromatography .

- Reaction scale : Larger batches may reduce efficiency due to heat transfer limitations.

- Diazonium salt stability : Faster addition rates (e.g., <20 minutes) minimize decomposition .

Resolution : Systematic optimization using design of experiments (DoE) to test variables like temperature, solvent ratio, and catalyst loading .

What role does the chloro group play in the compound’s chemical reactivity?

Answer:

- Nucleophilic substitution : The Cl atom is a leaving group in reactions with amines or thiols, enabling derivatization .

- Electronic effects : The electron-withdrawing Cl stabilizes the hydrazone moiety, enhancing electrophilic character at the α-carbon .

- Steric effects : Chloro positioning influences regioselectivity in cycloaddition reactions .

What strategies optimize the compound’s yield and purity in large-scale synthesis?

Answer:

- Catalyst screening : Acid catalysts (e.g., H₂SO₄) improve esterification efficiency .

- In-situ diazotization : Ensures fresh diazonium salt availability, reducing side products .

- Hybrid purification : Combine recrystallization (for bulk impurities) with flash chromatography (for fine purification) .

How is the hydrazone moiety synthesized, and what intermediates are involved?

Answer:

The hydrazone group forms via coupling of a diazonium salt (from aniline derivatives) with β-ketoesters. Key intermediates include:

- Diazonium chloride : Generated from p-chloroaniline, NaNO₂, and HCl .

- β-Ketoester enolate : Stabilized by sodium acetate, facilitating nucleophilic attack on the diazonium salt .

In SAR studies, how do substituents on the phenyl ring affect biological activity?

Answer:

- Electron-withdrawing groups (e.g., NO₂) : Enhance enzyme inhibition (e.g., thrombin) by increasing electrophilicity .

- Electron-donating groups (e.g., OCH₃) : Improve solubility but may reduce binding affinity due to steric hindrance .

- Halogen positioning : Para-substituted Cl shows higher anticoagulant activity compared to meta or ortho positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |